molecular formula C11H19NO3 B1478940 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid CAS No. 2098133-77-6

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid

Cat. No.: B1478940
CAS No.: 2098133-77-6
M. Wt: 213.27 g/mol
InChI Key: AUTQRUPJTGMBTB-UHFFFAOYSA-N
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Description

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-15-8-11-4-2-3-9(11)5-12(7-11)6-10(13)14/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQRUPJTGMBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid, also known by its CAS number 2097952-85-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 227.30 g/mol. Its structure includes a hexahydrocyclopenta[c]pyrrole core, which is characteristic of various biologically active compounds.

PropertyValue
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
CAS Number2097952-85-5

Pharmacological Properties

Research indicates that compounds containing pyrrole rings, such as the one , exhibit a range of biological activities including:

  • Anticancer Activity : Pyrrole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the apoptotic pathway .
  • Antimicrobial Effects : Pyrrole-based compounds have also been explored for their antimicrobial properties. The structural features of these compounds may enhance their interaction with microbial targets, leading to effective inhibition of growth .
  • Anti-inflammatory Activity : Some studies have highlighted the potential of pyrrole derivatives to modulate inflammatory pathways, suggesting that they could be developed into therapeutic agents for inflammatory diseases .

The biological effects of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
  • Cell Cycle Arrest : Some pyrrole derivatives induce cell cycle arrest at specific phases, preventing cancer cells from proliferating .
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to the anticancer and antioxidant activities observed in pyrrole-containing compounds .

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of fused pyrroles and tested their cytotoxicity against HepG-2 (liver cancer) and EACC (endometrial cancer) cell lines. The results indicated significant apoptotic effects mediated through caspase activation .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyrrole derivatives against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid

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